4,4-Dimethyl-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazole
Overview
Description
Synthesis Analysis
The synthesis of related oxazole derivatives involves nucleophilic substitution reactions, showcasing the compound's preparation in high yield. The process typically uses O-tosyl oxazoline derivatives, heated in dimethyl sulfoxide (DMSO) with KOH as a base, establishing the structure through NMR spectroscopy, MS data, and elemental analysis (Hajib et al., 2019). Anionic synthesis methods have also been explored for the creation of aromatic carboxyl functionalized polymers using similar oxazole structures, demonstrating versatility in synthesis approaches (Summers & Quirk, 1996).
Molecular Structure Analysis
The molecular structure and characterization of oxazole derivatives are extensively studied using spectroscopic methods such as NMR and mass spectrometry. These studies provide insight into the compound's geometry and electronic structure, essential for understanding its reactivity and properties (Düğdü et al., 2013).
Chemical Reactions and Properties
Oxazole derivatives participate in various chemical reactions, highlighting their potential as versatile intermediates in organic synthesis. Techniques such as oxidative cyclization and decarbomethoxylation have been employed to generate oxazole-4-carboxylates, showcasing the compound's reactivity (Shapiro, 1993). Atom transfer radical polymerization (ATRP) reactions have been utilized to synthesize oxazolyl functionalized polymers, further emphasizing the compound's utility in polymer chemistry (Summers, Maseko, & Summers, 2013).
Physical Properties Analysis
The physical properties of oxazole derivatives are characterized by high thermal stability and solubility in various organic solvents, attributes that are critical for their application in material science and organic synthesis. These properties are influenced by the compound's molecular structure, particularly the presence of substituents that enhance solubility and thermal resistance (Akutsu et al., 1998).
Chemical Properties Analysis
The chemical properties of 4,4-Dimethyl-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazole and its derivatives, such as reactivity towards nucleophiles and electrophiles, are integral to their application in synthetic chemistry. Studies on the synthesis and transformations of these compounds reveal a wide range of functional group compatibility and the potential for further chemical modifications (Prokopenko et al., 2010).
Scientific Research Applications
Polymer Synthesis
Oxazolyl functionalized polymers can be synthesized using derivatives of 4,4-Dimethyl-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazole in atom transfer radical polymerization reactions. This provides promising applications in polymerization-based processes (Summers, Maseko, & Summers, 2013).
Ligand Design for Asymmetric Syntheses
Oxazolines, related to the oxazole structure, offer versatility in ligand design, straightforward synthesis, and modulation of chiral centers, which are crucial for transition metal-catalyzed asymmetric organic syntheses (Gómez, Muller, & Rocamora, 1999).
Synthesis of Derivatives
Studies have demonstrated methods for synthesizing various derivatives of oxazoles, including the facile acid hydrolysis of related compounds to produce 2,5-disubstituted derivatives (Vyzhdak, Danielová, Kiselev, & Drach, 2005).
Cationic Ring-Opening Polymerization
The novel monomer 4,5-dihydro-2-[2-(9-anthryl)ethyl]-1,3-oxazole can be polymerized using cationic ring-opening isomerization, leading to new polymers (Simionescu, Onofrei, & Grigoras, 1987).
Synthesis of Oxazole-4-Carboxylates
Oxazole-4-carboxylates can be synthesized using a method that shows potential applications in the synthesis of various compounds, including calyculin A fragments (Shapiro, 1993).
Synthesis of 2-Aryl-4-Halomethyl-1,3-oxazoles
A method provides a simple and efficient synthesis of 2-aryl-4-halomethyl-5-methyl-1,3-oxazoles with high regioselectivity and moderate to good yields, demonstrating the versatility of the oxazole ring in synthesis (Yamane, Mitsudera, & Shundoh, 2004).
Synthesis of Trisubstituted Oxazole
A study synthesized a new series of 2,4,5-trisubstituted oxazole, showing C-HN and C-HO interactions, which are important in the study of molecular interactions and crystal structures (Kadam, Shaikh, & Patel, 2016).
properties
IUPAC Name |
4,4-dimethyl-2-(2-methylphenyl)-5H-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-9-6-4-5-7-10(9)11-13-12(2,3)8-14-11/h4-7H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMMHEIXGWIETI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(CO2)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20440702 | |
Record name | 4,4-Dimethyl-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20440702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethyl-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazole | |
CAS RN |
71885-44-4 | |
Record name | 4,4-Dimethyl-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20440702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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